Acitretin-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-FDNRGZQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Purity Characterization of Acitretin D3
Chemical Synthesis Routes for Deuterium (B1214612) Incorporation into Acitretin (B1665447)
The synthesis of Acitretin-d3 generally follows the established synthetic pathways for unlabeled Acitretin, with the key modification being the introduction of a deuterium-labeled precursor at a specific step. The core structure of Acitretin is typically assembled via a Wittig or similar olefination reaction, which constructs the polyene side chain. google.comwho.int
A common route for synthesizing Acitretin involves the reaction of a phosphonium (B103445) salt, such as 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide, with an appropriate C5-building block like 3-formyl-crotonic acid butyl ester. google.com This key step builds the characteristic nonatetraenoic acid side chain attached to the aromatic ring. google.comiarc.fr
To produce this compound, specifically the methoxy-d3 variant, the synthesis must incorporate a deuterated source for the methoxy (B1213986) group on the phenyl ring. This is typically achieved by using a deuterated starting material for the aromatic portion of the molecule. The synthesis would start with a precursor to the 4-methoxy-2,3,6-trimethylphenyl moiety where the methoxy group is introduced using a deuterated reagent, such as deuterated methyl iodide (CD₃I) or by O-methylation using a reagent like dimethyl sulfate (B86663) in the presence of a base and deuterated methanol (B129727) (CD₃OD) as the solvent and/or source of the deuterated methyl group. The resulting deuterated aromatic fragment is then carried through the subsequent reaction steps, such as the Wittig reaction, to yield the final this compound molecule. google.comsimsonpharma.com
The final step in the synthesis is typically the hydrolysis of the ester intermediate to the free carboxylic acid, which is Acitretin. iarc.fr Throughout the synthesis, purification steps are critical to isolate the desired all-trans isomer from various cis isomers that can form. google.com
Positional Specificity of Deuterium Labeling (e.g., Methoxy-d3)
The specific placement of deuterium atoms within a molecule is critical for its intended application. In the case of this compound, the labeling is almost exclusively on the methoxy group attached to the phenyl ring, resulting in (2E,4E,6E,8E)-9-(4-(methoxy-d3)-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid. caymanchem.com
This positional specificity offers several advantages:
Metabolic Stability: The methoxy group is a potential site for O-demethylation by metabolic enzymes. who.int While the primary purpose of this compound is as an internal standard, labeling at a metabolically active site can be a strategy to alter pharmacokinetic profiles in what is known as the "deuterium switch." nih.gov The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down the rate of metabolism at this position.
Chemical Stability: The methoxy group is chemically stable under the conditions of bioanalytical sample preparation and analysis, preventing back-exchange of deuterium for hydrogen.
No Chromatographic Shift: Labeling on the methoxy group results in a molecule with physicochemical properties nearly identical to the unlabeled analog, ensuring it co-elutes with Acitretin during chromatographic separation, a key requirement for an ideal internal standard. veeprho.com
Clear Mass Shift: The incorporation of three deuterium atoms provides a clear and distinct mass shift of +3 Da (Daltons) in mass spectrometry, allowing for easy differentiation from the unlabeled analyte without isotopic overlap issues from naturally occurring heavy isotopes (like ¹³C). caymanchem.com
The synthesis is designed to direct the deuterium to this specific location by using a deuterated methylating agent on the phenolic precursor of the aromatic ring, ensuring high regioselectivity. bohrium.com
Strategies for Achieving and Verifying High Isotopic Enrichment
Achieving a high degree of isotopic enrichment, meaning a very high percentage of the labeled molecules contain the desired number of deuterium atoms, is crucial for the quality of an internal standard. nih.gov
Strategies for High Enrichment:
Use of Highly Enriched Precursors: The most direct strategy is to use starting materials with very high isotopic purity (e.g., CD₃I with >99% deuterium enrichment).
Controlled Reaction Conditions: Optimizing reaction conditions to prevent any potential H/D exchange reactions with residual protons from solvents or reagents is essential. This includes using deuterated solvents where necessary and ensuring anhydrous conditions. nih.govresearchgate.net
Catalytic Hydrogen Isotope Exchange (HIE): While more common for labeling C-H bonds directly on existing molecules, HIE methods using transition metal catalysts (e.g., Palladium, Ruthenium, Iridium) and a deuterium source (like D₂ gas or D₂O) can achieve high levels of deuteration. acs.orgresearchgate.netresearchgate.net For this compound, this would be less common than building the molecule from a labeled precursor.
Verification of Isotopic Enrichment: Verification is a critical quality control step. The primary techniques used are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HRMS): This is the most direct method to determine isotopic purity. nih.govresearchgate.net By analyzing the full scan mass spectrum, the relative abundances of the different isotopologs (d₀, d₁, d₂, d₃, etc.) can be measured. researchgate.net The high resolving power of modern instruments, like Time-of-Flight (TOF) or Orbitrap mass spectrometers, allows for the separation of these isotopolog peaks from other interfering ions. almacgroup.com The isotopic purity is calculated from the integrated peak areas of the desired deuterated species relative to all other isotopologs, after correcting for the natural isotopic contribution of other elements like carbon-13. nih.govresearchgate.net
Table 1: Techniques for Verifying Isotopic Enrichment
| Technique | Principle | Information Provided |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with high accuracy, allowing differentiation of isotopologs. | Quantitative data on the distribution of deuterated species (e.g., % d₃, % d₂, etc.), overall isotopic enrichment. nih.govresearchgate.net |
| ¹H NMR (Proton NMR) | Detects the presence and environment of hydrogen nuclei. | Confirms the absence or reduction of proton signals at the labeling site, verifying successful deuteration and structural integrity. rsc.org |
| ²H NMR (Deuterium NMR) | Detects the presence and environment of deuterium nuclei. | Directly confirms the position of the deuterium label(s) within the molecule. |
Advanced Chromatographic and Spectroscopic Methods for Purity Assessment of Labeled Analogs
Assessing the purity of a labeled analog like this compound is a two-fold process: determining its chemical purity (freedom from other chemical compounds) and its isotopic purity (the degree and correctness of labeling).
Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the cornerstones for assessing chemical purity. nih.gov These techniques separate the labeled compound from any synthetic byproducts, starting materials, or degradants.
UHPLC coupled to HRMS (UHPLC-HRMS): This is the gold standard for purity analysis of labeled compounds. researchgate.netalmacgroup.com The UHPLC provides high-resolution separation, and the HRMS detector provides sensitive detection and mass information. almacgroup.com This combination allows for:
Quantification of chemical impurities.
Simultaneous determination of the isotopic enrichment of the main compound peak. nih.gov
Identification of impurities by analyzing their mass spectra.
Spectroscopic Methods: Spectroscopy provides orthogonal information to chromatography, confirming both identity and purity. tutorchase.com
Mass Spectrometry (MS): As detailed above, MS is crucial for isotopic purity. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, which helps in confirming that the deuterium label is located on the intended fragment (the methoxy group). nih.govresearchgate.net
NMR Spectroscopy (¹H, ¹³C): Provides the definitive confirmation of the chemical structure. The spectrum of this compound should be identical to that of Acitretin, with the notable exception of the missing ¹H signal for the methoxy group and a characteristic triplet pattern in the ¹³C spectrum for the carbon attached to the three deuterium atoms (due to C-D coupling). rsc.org This confirms both structural integrity and label position.
UV-Visible Spectroscopy: This technique can be used to confirm the integrity of the polyene chromophore system and for quantitative analysis against a reference standard. The UV spectrum should match that of unlabeled Acitretin. ijrar.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to identify the functional groups present in the molecule. The spectrum would be expected to show C-D stretching vibrations, providing further evidence of deuteration. ijrar.org
Table 2: Summary of Purity Assessment Methods for this compound
| Analysis Type | Method | Purpose |
|---|---|---|
| Chemical Purity | HPLC/UHPLC with UV or MS detection | Separation and quantification of chemical impurities and isomers. |
| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic enrichment and distribution of isotopologs. researchgate.net |
| Structural Confirmation | NMR Spectroscopy (¹H, ¹³C, ²H) | Verification of the overall chemical structure and confirmation of the specific location of the deuterium label. rsc.org |
| Structural Confirmation | Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis to confirm the location of the label on a specific part of the molecule. researchgate.net |
| Functional Group/Chromophore Integrity | FT-IR & UV-Visible Spectroscopy | Confirmation of functional groups and the conjugated polyene system. ijrar.org |
Advanced Bioanalytical Techniques Employing Acitretin D3 As an Internal Standard
Principles of Internal Standard Utilization in Quantitative Mass Spectrometry
In quantitative mass spectrometry, the primary goal is to accurately determine the concentration of a specific analyte within a complex sample, such as plasma or tissue. However, the analytical process, from sample preparation to final detection, is subject to variability that can affect the final measurement. The use of an internal standard (IS) is a fundamental strategy to correct for these potential errors. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to every sample, including calibrators and quality controls, before sample processing.
Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry. researchgate.netnih.gov Acitretin-d3, a deuterated form of Acitretin (B1665447), exemplifies an ideal SIL-IS. caymanchem.comrsc.org It is chemically identical to Acitretin, ensuring it behaves virtually the same way during extraction and chromatographic separation. nih.gov However, due to the presence of three deuterium (B1214612) atoms, it has a higher mass than the unlabeled Acitretin. caymanchem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared chemical nature ensures that any variations in the analytical process affect both compounds almost identically, leading to highly accurate quantification. researchgate.netnih.gov
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Retinoid Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. researchgate.netthermofisher.comforensicrti.org The development of a robust LC-MS/MS method for retinoids like Acitretin, using this compound as an internal standard, involves careful optimization of both the chromatographic separation and the mass spectrometric detection, followed by rigorous validation. rsc.orgthermofisher.com
Optimization of Chromatographic Separation for Acitretin and its Isomers/Metabolites
Effective chromatographic separation is critical for accurate quantification, especially for compounds like Acitretin which can exist as geometric isomers, such as the all-trans- and 13-cis-isomers (Isoacitretin). rsc.orgnih.gov These isomers are often biologically active and must be separated to understand their individual contributions. Furthermore, separating the analyte from other endogenous matrix components is essential to minimize interferences and matrix effects. nih.gov
Reverse-phase high-performance liquid chromatography (HPLC) is commonly employed for retinoid analysis. rsc.orgsielc.com Researchers have developed methods to achieve baseline separation of Acitretin and its isomers. For instance, a selective LC-MS/MS method successfully separated all-trans-acitretin and 13-cis-acitretin using a Gemini C18 column (50 × 2.0 mm, 3 μm). rsc.org The mobile phase consisted of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) in a 60:40 (v/v) ratio, which yielded a resolution factor of 2.3 between the two isomers. rsc.org The use of C18 columns is a common strategy due to their ability to effectively separate hydrophobic compounds like retinoids. thermofisher.comnih.govnih.gov The optimization process involves adjusting mobile phase composition, flow rate, and column temperature to achieve the best possible resolution and peak shape in a reasonable analysis time. nih.gov
**Table 1: Example of Chromatographic Conditions for Acitretin Isomer Separation**| Parameter | Condition | Reference |
|---|---|---|
| Analytical Column | Gemini C18 (50 × 2.0 mm, 3 μm) | rsc.org |
| Mobile Phase | 10 mM Ammonium Acetate and Acetonitrile (60:40, v/v) | rsc.org |
| Resolution Factor (all-trans vs. 13-cis) | 2.3 | rsc.org |
| Selectivity Factor (α) | 1.28 | rsc.org |
Mass Spectrometry Parameters: Ion Transitions and Multiple Reaction Monitoring (MRM) Mode
Tandem mass spectrometry enhances selectivity and sensitivity through a technique called Multiple Reaction Monitoring (MRM). forensicrti.orgnih.gov In MRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (the ionized molecule of interest, based on its mass-to-charge ratio, m/z). This precursor ion is then fragmented in a collision cell, and the third quadrupole is set to monitor a specific, characteristic fragment ion, also known as a product ion. forensicrti.orgnih.gov This specific precursor-to-product ion pair is called a transition.
For the analysis of Acitretin and its internal standard this compound, specific MRM transitions are optimized to maximize signal intensity. nih.gov Since Acitretin and its isomers have the same mass, they share the same transition. This compound, being slightly heavier, has a different precursor ion m/z but can be designed to produce the same product ion, which is advantageous. rsc.org Methods are typically developed in negative electrospray ionization (ESI) mode for these compounds. rsc.orgresearchgate.net The optimization of parameters like collision energy is crucial for achieving the best sensitivity. nih.gov
Investigative Applications of Acitretin D3 in Metabolic Pathway Elucidation
Tracing Retinoid Biotransformation Pathways Using Deuterium-Labeled Analogs
The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H), is a powerful technique in metabolic research. nih.govmdpi.comfrontiersin.orgacs.org By introducing a "heavy" version of a drug molecule into a biological system, researchers can differentiate the administered compound and its subsequent metabolites from their naturally occurring, non-labeled counterparts. nih.govmdpi.comfrontiersin.orgacs.org This is particularly advantageous in retinoid research, where endogenous retinoids are naturally present. Acitretin-d3, with its deuterium-labeled methoxy (B1213986) group, provides a distinct mass signature that can be readily detected and tracked using mass spectrometry. nih.govresearchgate.netresearchgate.net
This isotopic labeling allows for the unambiguous tracing of acitretin's journey through various metabolic pathways. nih.govmdpi.com The deuterium atoms act as a stable, non-radioactive label, enabling scientists to follow the transformation of the parent drug into its various metabolic products. This approach, known as stable isotope-resolved metabolomics (SIRM), facilitates the clear identification of metabolites derived directly from the administered this compound, minimizing interference from the endogenous retinoid pool. nih.gov The ability to trace the metabolic fate of this compound provides crucial insights into the dynamics of retinoid biotransformation.
Identification and Quantification of Acitretin (B1665447) Metabolites in Experimental Systems
A primary application of this compound is as an internal standard in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netresearchgate.net The chemical behavior of this compound is nearly identical to that of unlabeled acitretin, allowing it to be processed alongside the analyte of interest during sample preparation and analysis. Its different mass, however, enables it to be distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of acitretin and its metabolites in various biological matrices, such as plasma. nih.govresearchgate.netresearchgate.net
Analysis of Isomerization Processes (e.g., all-trans to 13-cis Acitretin)
These analytical methods, validated over specific concentration ranges, provide high precision and accuracy, which is essential for pharmacokinetic studies. nih.gov The ability to precisely measure the concentrations of both isomers helps in understanding the extent and rate of this isomerization process in vivo. Research has shown that 13-cis-acitretin is a major plasma metabolite of acitretin, and its formation is a critical aspect of acitretin's metabolic profile. nih.govnih.gov The use of deuterated standards like this compound is instrumental in obtaining reliable data to characterize this equilibrium.
Table 1: LC-MS/MS Parameters for the Quantification of Acitretin and its Metabolite using this compound
| Compound | Mass Transition (m/z) | Concentration Range (ng/mL) | Limit of Quantification (ng/mL) |
|---|---|---|---|
| Acitretin | 325.4 → 266.3 | 1.025 - 753.217 | 1.025 |
| Isoacitretin (B1672207) (13-cis-acitretin) | 325.2 → 266.1 | 0.394 - 289.234 | 0.394 |
| This compound (Internal Standard) | 328.3 → 266.3 | N/A | N/A |
Data derived from a study on the bioanalytical method validation for acitretin and isoacitretin in human plasma. nih.govresearchgate.net
Studies on Re-esterification Pathways (e.g., Acitretin to Etretinate) in Preclinical Models
Another significant metabolic transformation is the re-esterification of acitretin back to its parent drug, etretinate (B1671770). nih.goviarc.frresearchgate.net This process is of particular interest due to the much longer half-life of etretinate. iarc.fr Research has demonstrated that this conversion is notably influenced by the concurrent intake of ethanol (B145695). nih.govresearchgate.net
In vitro studies using human liver preparations have shown that the formation of etretinate from acitretin is an enzymatic process that requires ethanol as a co-factor. iarc.frnih.gov The mechanism is thought to involve the formation of an intermediate ester between coenzyme A (CoA) and acitretin, which is then trans-esterified by ethanol. nih.gov While direct studies using this compound to trace this specific pathway are not extensively detailed in the available literature, the use of such a labeled compound would be highly beneficial in preclinical models to precisely track the conversion and differentiate it from any pre-existing etretinate. This would allow for a more accurate assessment of the extent of this re-esterification under various conditions.
Elucidation of Enzymatic Mechanisms (e.g., Cytochrome P450 Involvement) in Retinoid Metabolism
The metabolism of retinoids, including acitretin, is mediated by a variety of enzymes, with the cytochrome P450 (CYP) superfamily playing a crucial role. mdpi.comannualreviews.orgwikipedia.orgresearchgate.netomicsonline.orgcjmhp.comnih.gov These enzymes are responsible for the oxidative metabolism of a vast number of drugs and endogenous compounds. researchgate.netomicsonline.orgcjmhp.comnih.govnih.govnih.gov The metabolism of acitretin in the liver involves cytochrome enzymes for its biotransformation, including isomerization. ijdvl.com
The use of deuterium-labeled compounds like this compound can be a powerful tool in studying the involvement of specific CYP enzymes. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. nih.govnih.govyoutube.com If the cleavage of a carbon-deuterium bond is the rate-limiting step in a metabolic reaction catalyzed by a CYP enzyme, the reaction will proceed more slowly compared to the cleavage of a carbon-hydrogen bond. nih.govnih.govyoutube.com
By comparing the metabolism of acitretin and this compound in the presence of specific CYP isoforms or inhibitors, researchers can gain insights into which enzymes are primarily responsible for its metabolism. mdpi.commdpi.com For instance, a significant KIE observed with a particular CYP enzyme would suggest its direct involvement in the metabolism of that specific part of the acitretin molecule. While comprehensive studies detailing the use of this compound to probe specific CYP-mediated pathways are not widely published, the principles of KIE studies provide a strong rationale for its application in this area of research. nih.govnih.gov This approach could help in identifying the specific CYP enzymes responsible for the isomerization and other oxidative transformations of acitretin.
Mechanistic and Cellular Research Utilizing Acitretin D3
Probing Retinoid-Receptor Interactions and Signaling Cascades in Cellular Models
Retinoids exert their biological effects by binding to specific intracellular proteins and nuclear receptors, initiating a cascade of events that alter gene expression. Research utilizing Acitretin-d3 for quantification of its non-deuterated counterpart helps to precisely correlate compound concentration with biological activity in cellular models, providing insights into its interaction with key components of the retinoid signaling pathway.
Cellular Retinoic Acid Binding Proteins (CRABPs), primarily CRABP-I and CRABP-II, are intracellular lipid-binding proteins that sequester retinoic acid and its analogs, modulating their availability and metabolic fate. mdpi.commdpi.comnih.gov Studies have shown that Acitretin (B1665447) binds with high affinity to both CRABP-I and CRABP-II. caymanchem.com Specifically, fluorometric titration with mouse recombinant proteins has determined the dissociation constants (Kd) for Acitretin, highlighting its potent interaction with these carrier proteins. caymanchem.com Research suggests that Acitretin's affinity for CRABP is higher than that of endogenous retinoic acid, allowing it to displace the natural ligand and thereby increase the concentration of bio-reactive retinoids within the cell. nih.gov This interaction is crucial as CRABPs are known to chaperone retinoids, directing them toward either metabolic enzymes for degradation or nuclear receptors for gene regulation. mdpi.com
| Protein | Binding Affinity (Kd) | Reference |
|---|---|---|
| Mouse Recombinant CRABP-I | 3 nM | caymanchem.com |
| Mouse Recombinant CRABP-II | 15 nM | caymanchem.com |
The primary mechanism of action for retinoids involves the direct activation of two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with α, β, and γ subtypes. nih.govnews-medical.net Upon ligand binding, RARs form heterodimers with RXRs. nih.govnih.gov This RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivator or corepressor proteins to modulate transcription. nih.govnews-medical.net
Acitretin is understood to function as an agonist for these nuclear receptors, influencing the expression of genes that control cellular differentiation and proliferation. nih.govdrugbank.com However, the precise nature of its interaction is complex. While its mechanism is believed to be mediated through RAR and RXR activation, some research has indicated a low binding affinity of Acitretin for pre-formed human recombinant RAR-RXR heterocomplexes in specific in vitro assays. caymanchem.com This suggests that the modulation of the RAR-RXR pathway by Acitretin may involve intricate dynamics beyond simple high-affinity binding to the receptor complex, potentially influenced by CRABP interactions and other cellular factors.
Impact on Cellular Proliferation and Differentiation in In Vitro and Non-Human In Vivo Systems
Acitretin demonstrates significant effects on the fundamental cellular processes of proliferation and differentiation, which have been extensively studied in various preclinical models.
In dermatological research, Acitretin is known to normalize keratinocyte differentiation and possess antiproliferative effects, which are central to its role in managing hyperproliferative skin conditions. nih.gov In vitro studies using the human keratinocyte cell line HaCaT have quantified this effect, establishing a concentration at which Acitretin inhibits cell proliferation by 50% (IC50). caymanchem.com Furthermore, Acitretin has been shown to suppress the production of pro-inflammatory proteins such as STAT1, NF-ĸB, and RANTES in HaCaT cells that have been stimulated with TNF-α and IFN-γ. caymanchem.com In non-human in vivo models, such as K14-VEGF transgenic mice which exhibit psoriatic-like skin lesions, Acitretin administration was found to decrease the severity of the lesions, underscoring its regulatory impact on epidermal homeostasis. caymanchem.com
| Cell Line | Effect | Value | Reference |
|---|---|---|---|
| HaCaT Keratinocytes | Inhibition of Proliferation (IC50) | 6.6 µM | caymanchem.com |
The regulatory effects of Acitretin on cell growth have prompted investigations into its antiproliferative activity across a range of human cancer cell lines. Research has shown that Acitretin can inhibit the proliferation of various transformed cells, although the extent of this inhibition varies between cell lines. caymanchem.comnih.gov For instance, at a concentration of 30 µM, Acitretin inhibited the proliferation of acute promyelocytic leukemia (HL-60) and several squamous cell carcinoma lines (SCC-4, SCC-15, A431). caymanchem.com In contrast, some studies reported no significant effect on the MCF-7 mammary carcinoma cell line at this concentration caymanchem.com, while other investigations found a dose-dependent inhibition of MCF-7 cell growth. nih.govresearchgate.net This variability highlights the context-dependent nature of Acitretin's antiproliferative effects. Additionally, in a non-human in vivo model, Acitretin was shown to inhibit angiogenesis induced by the A431 epidermoid carcinoma cell line, suggesting a mechanism beyond direct cell cycle inhibition. nih.gov
| Cancer Cell Line | Cell Type | Antiproliferative Effect Observed | Reference |
|---|---|---|---|
| HL-60 | Acute Promyelocytic Leukemia | Yes | caymanchem.comnih.gov |
| MCF-7 | Mammary Carcinoma | Variable (Yes/No) | caymanchem.comnih.govresearchgate.net |
| SCC-4 | Squamous Cell Carcinoma | Yes | caymanchem.com |
| SCC-15 | Squamous Cell Carcinoma | Yes | caymanchem.comnih.gov |
| A431 | Squamous Cell Carcinoma | Yes | caymanchem.comnih.gov |
Assessment of Retinoid Influence on Lipid Metabolism and Lipidomics in Preclinical Research
Recent preclinical research has focused on the broader metabolic impact of retinoids, including Acitretin, particularly on lipid metabolism. A comprehensive lipidomics analysis in adolescent mice treated with Acitretin revealed significant alterations in the lipid profiles of both the liver and brain. nih.govnih.gov In the liver, the number of lipid species that increased (67) was substantially greater than those that decreased (10). nih.gov Notably, triglycerides were found to be elevated in both the liver and brain tissue. nih.gov These systemic effects are linked to changes in the expression of genes that regulate lipid processing. For example, Acitretin administration was associated with a 190% increase in the transcript levels of Elovl3, a gene involved in fatty acid chain elongation, and a decrease to approximately 65% in the mRNA level of Lcat, which is involved in cholesterol esterification, compared to control animals. nih.gov These findings indicate that Acitretin's influence extends beyond canonical retinoid signaling to have a distinct impact on systemic lipid homeostasis. nih.gov
| Parameter | Tissue | Observed Effect | Reference |
|---|---|---|---|
| Triglycerides | Liver & Brain | Increase | nih.gov |
| Cholesterol | Liver & Brain | Non-significant Increase | nih.gov |
| Elovl3 mRNA | Liver | Increase to 190% of control | nih.gov |
| Lcat mRNA | Liver | Decrease to 65% of control | nih.gov |
Modulation of Gene and Protein Expression in Experimental Models
Acitretin, a second-generation retinoid, exerts its therapeutic effects by modulating the expression of a wide array of genes and proteins involved in cellular proliferation, differentiation, and inflammation. nih.govnih.govdocumentsdelivered.com Its mechanism is primarily mediated through its binding to and activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govnih.gov These activated receptor-ligand complexes then bind to retinoic acid response elements (RAREs) on the DNA, thereby regulating the transcription of target genes. nih.govnih.gov
Research Findings in Keratinocytes
Experimental studies using human keratinocyte cell lines, such as HaCaT, have provided significant insights into the molecular effects of acitretin. In these models, acitretin has been shown to normalize keratinocyte differentiation and reduce hyperproliferation, key pathological features of psoriasis. nih.gov
One key area of research has been the effect of acitretin on inflammatory signaling pathways. In IL-17A-stimulated HaCaT cells, a model for psoriatic inflammation, acitretin has been demonstrated to significantly down-regulate the expression of pro-inflammatory cytokines IL-36β and IL-36γ at both the mRNA and protein levels in a dose-dependent manner. nih.gov This inhibition is linked to the down-regulation of the transcriptional regulator IκBζ (inhibitor of kappa B zeta). nih.gov
Furthermore, acitretin has been shown to modulate the STAT signaling pathway in HaCaT cells. Treatment with acitretin leads to a down-regulation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, as well as their downstream target genes, Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3, at both the mRNA and protein levels. nih.gov The STAT3 pathway is crucial for cell proliferation, and its inhibition by acitretin contributes to its anti-proliferative effects. nih.gov
| Cell Line | Treatment | Target Gene/Protein | Method | Result | Reference |
| HaCaT | Acitretin (0.1, 1, 10 µmol/L) + IL-17A (100 ng/mL) | IL-36β (mRNA) | RT-qPCR | Dose-dependent decrease | nih.gov |
| HaCaT | Acitretin (0.1, 1, 10 µmol/L) + IL-17A (100 ng/mL) | IL-36γ (mRNA) | RT-qPCR | Dose-dependent decrease | nih.gov |
| HaCaT | Acitretin (10 µmol/L) + IL-17A (100 ng/mL) | IL-36β (Protein) | ELISA | Significant decrease | nih.gov |
| HaCaT | Acitretin (10 µmol/L) + IL-17A (100 ng/mL) | IL-36γ (Protein) | ELISA | Significant decrease | nih.gov |
| HaCaT | Acitretin (10 µmol/L) + IL-17A (100 ng/mL) | IκBζ (Protein) | Western Blot | Significant decrease | nih.gov |
| HaCaT | Acitretin (5 µmol/L) | STAT1 (mRNA & Protein) | Q-PCR, Western Blot | Down-regulation | nih.gov |
| HaCaT | Acitretin (5 µmol/L) | STAT3 (mRNA & Protein) | Q-PCR, Western Blot | Down-regulation | nih.gov |
| HaCaT | Acitretin (5 µmol/L) | SOCS1 (mRNA) | Q-PCR | Down-regulation | nih.gov |
| HaCaT | Acitretin (5 µmol/L) | SOCS3 (mRNA) | Q-PCR | Down-regulation | nih.gov |
Research Findings in Squamous Cell Carcinoma
In the context of cutaneous squamous cell carcinoma (SCC), acitretin has been shown to induce apoptosis (programmed cell death). Studies on the human SCC cell line SCL-1 have revealed that acitretin's pro-apoptotic effect is mediated through the death receptor pathway. nih.govresearchgate.net Treatment with acitretin leads to an increased expression of the CD95 (Fas) receptor, its ligand (CD95L), and the Fas-associated death domain (FADD). nih.gov This, in turn, triggers a cascade of caspase activation, including caspase-8, caspase-9, and caspase-3, ultimately leading to apoptosis. nih.govmdpi.com Notably, the pro-apoptotic effect of acitretin was significantly inhibited by a caspase-8 inhibitor, confirming the crucial role of the extrinsic apoptosis pathway. nih.gov
In another SCC cell line, A431, acitretin was found to significantly inhibit the expression of STAT3 and Cyclin D1 at both the mRNA and protein levels in a time-dependent manner. mdpi.com Cyclin D1 is a key regulator of the cell cycle, and its down-regulation contributes to the anti-proliferative effects of acitretin. The study also noted a down-regulation of p42/44MAPK mRNA expression. mdpi.com
| Cell Line | Treatment | Target Gene/Protein | Method | Result | Reference |
| SCL-1 | Acitretin | CD95 (Fas) | Not Specified | Increased levels | nih.gov |
| SCL-1 | Acitretin | CD95-Ligand | Not Specified | Increased levels | nih.gov |
| SCL-1 | Acitretin | Fas-associated death domain | Not Specified | Increased levels | nih.gov |
| SCL-1 | Acitretin | Caspase-8 | Not Specified | Activation | nih.govmdpi.com |
| SCL-1 | Acitretin | Caspase-9 | Not Specified | Activation | nih.govmdpi.com |
| SCL-1 | Acitretin | Caspase-3 | Not Specified | Activation | nih.gov |
| A431 | Acitretin (10⁻⁵ mol/L) | STAT3 (mRNA & Protein) | RT-PCR, Western Blot | Time-dependent inhibition | mdpi.com |
| A431 | Acitretin (10⁻⁵ mol/L) | Cyclin D1 (mRNA & Protein) | RT-PCR, Western Blot | Time-dependent inhibition | mdpi.com |
| A431 | Acitretin (10⁻⁵ mol/L) | p42/44MAPK (mRNA) | RT-PCR | Down-regulation | mdpi.com |
Modulation of Differentiation Markers
Retinoids are well-known regulators of epidermal differentiation, and acitretin is no exception. It influences the expression of various structural proteins that are essential for the formation of the cornified envelope of the epidermis. While specific quantitative data for acitretin is less abundant in the literature, studies on retinoids in general show a complex regulation of keratin (B1170402) gene expression. upi.edu For instance, retinoids can suppress the expression of keratins associated with hyperproliferation, such as K6 and K16, while inducing keratins like K13 and K19, which are typically found in non-cornified epithelia. upi.edu Furthermore, retinoids are known to down-regulate the expression of late differentiation markers like loricrin and filaggrin. wikipedia.orgfda.gov
Emerging Avenues and Future Prospects in Acitretin D3 Research
Development of Next-Generation Bioanalytical Tools for Retinoid Quantification
The accurate measurement of retinoids in biological samples is challenging due to their complex metabolism, the presence of multiple isomers with different biological activities, and their susceptibility to degradation. nih.govnih.gov The development of robust and highly sensitive bioanalytical tools is therefore a critical area of research. Acitretin-d3 serves as an ideal internal standard in these advanced methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com
Next-generation bioanalytical tools are focused on enhancing sensitivity, specificity, and throughput. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has become a cornerstone for retinoid analysis. nih.govresearchgate.net These systems allow for the rapid and reproducible separation of various retinoid isomers and their metabolites from complex biological matrices like serum and tissue. researchgate.netthermofisher.com The use of stable isotope-labeled internal standards, such as this compound, is fundamental to the accuracy of these methods. By adding a known quantity of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, ensuring precise quantification of the unlabeled Acitretin (B1665447).
Future developments aim to push the limits of detection even lower, enabling the quantification of retinoids in minute sample volumes or in tissues where they are present at very low concentrations. researchgate.net Advances in mass spectrometry, such as high-resolution mass spectrometry (HRMS), offer improved specificity and the ability to identify unknown metabolites. The combination of these advanced instruments with stable isotope-labeled standards like this compound will continue to be essential for pharmacokinetic studies and for elucidating the metabolic pathways of retinoids. researchgate.net
Q & A
Q. What validated assay methods are recommended for quantifying Acitretin-d3 in biological matrices?
To ensure accuracy, employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Validate the method using parameters from pharmacopeial guidelines, including specificity, linearity (e.g., 1–100 ng/mL), precision (intra-day CV ≤15%), and recovery rates (≥80%). Cross-validate with deuterated internal standards to correct for matrix effects .
Q. How should stability studies for this compound be designed under varying storage conditions?
Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) and long-term studies at 25°C/60% humidity. Monitor degradation products via LC-MS/MS and compare against baseline chromatograms. Include freeze-thaw cycle assessments for plasma/serum samples to evaluate analyte integrity .
Q. What experimental controls are critical for in vitro studies evaluating this compound’s retinoid receptor activity?
Use positive controls (e.g., isotretinoin) and negative controls (vehicle-only treatments) in receptor-binding assays. Normalize data to cell viability (MTT assay) to distinguish receptor-specific effects from cytotoxicity. Replicate experiments across at least three independent cell passages to account for biological variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?
Perform comparative metabolite profiling using liver microsomes from human, rat, and mouse models. Employ stable isotope tracing (e.g., ¹³C-labeled this compound) to track metabolic intermediates. Validate findings with in vivo pharmacokinetic studies and align discrepancies using species-specific cytochrome P450 isoform inhibitors .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data, non-parametric methods (e.g., Kruskal-Wallis) are recommended. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How should researchers design a longitudinal study to assess this compound’s epigenetic effects in chronic exposure models?
Incorporate time-series sampling (e.g., 0, 4, 12 weeks) to track DNA methylation changes via bisulfite sequencing. Include sham-treated cohorts and adjust for confounding variables (e.g., diet, circadian rhythm). Power analysis should determine sample size (α=0.05, power=80%) to detect ≥20% methylation difference .
Q. What methodologies address batch-to-batch variability in synthesizing this compound for preclinical studies?
Implement quality-by-design (QbD) principles during synthesis. Characterize each batch using nuclear magnetic resonance (NMR) for structural confirmation and LC-MS for purity (>98%). Use orthogonal analytical techniques (e.g., X-ray diffraction) to verify crystallinity and polymorphic stability .
Data Contradiction & Validation
Q. How to reconcile conflicting data on this compound’s half-life in human versus rodent models?
Conduct cross-species physiologically based pharmacokinetic (PBPK) modeling to account for differences in clearance mechanisms. Validate models with in vivo data, adjusting for plasma protein binding and tissue distribution coefficients. Discrepancies may arise from interspecies variation in CYP26A1 enzyme activity .
Q. What steps ensure reproducibility when replicating this compound’s anti-proliferative effects in cancer cell lines?
Standardize cell culture conditions (e.g., passage number, media composition) across labs. Share raw data (e.g., flow cytometry plots) via open-access repositories. Use CRISPR knockouts to confirm target specificity and exclude off-target effects. Collaborative inter-laboratory validation is critical .
Literature & Synthesis
Q. How to conduct a systematic review of this compound’s teratogenicity across preclinical studies?
Follow PRISMA guidelines to screen PubMed, Embase, and ToxNet. Extract data using predefined criteria (e.g., species, dosage, outcome metrics). Perform meta-analysis with random-effects models to account for heterogeneity. Highlight methodological limitations (e.g., lack of blinded histopathology) in bias assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
